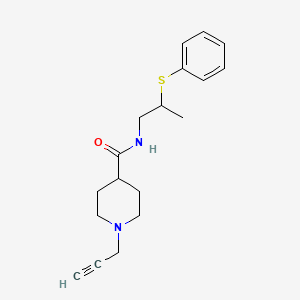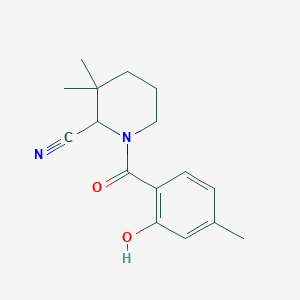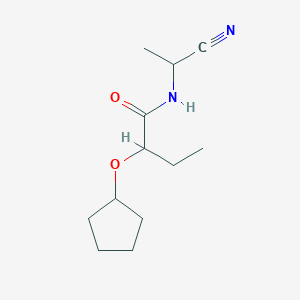
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mechanism of Action
CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, CX-5461 disrupts the production of rRNA, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. CX-5461 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, CX-5461 has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a cancer therapeutic agent.
Future Directions
There are several future directions for the study of CX-5461. One potential area of research is the development of more stable analogs of CX-5461 that have a longer half-life and increased potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, the combination of CX-5461 with other cancer drugs is an area of active research, as it may enhance the efficacy of this molecule as a cancer therapeutic agent.
Conclusion:
In conclusion, CX-5461 is a promising cancer therapeutic agent that selectively targets RNA polymerase I transcription. Its low toxicity profile and potential for use in combination with other cancer drugs make it an attractive candidate for further research. However, its short half-life and limited effectiveness in vivo are areas of concern that need to be addressed in future studies.
Synthesis Methods
The synthesis of CX-5461 is a multi-step process involving the reaction of cyclopentanol with 2-bromo-N-(1-cyanoethyl)butanamide to form the intermediate compound 2-(cyclopentyloxy)-N-(1-cyanoethyl)butanamide. This intermediate is then subjected to a series of reactions involving the use of various reagents to form the final product, CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. CX-5461 has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as gemcitabine and cisplatin.
properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopentyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(12(15)14-9(2)8-13)16-10-6-4-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVBMQRIXELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)
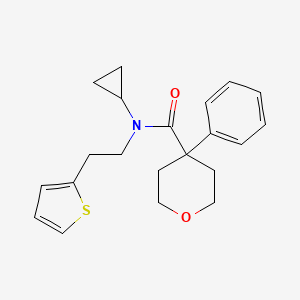

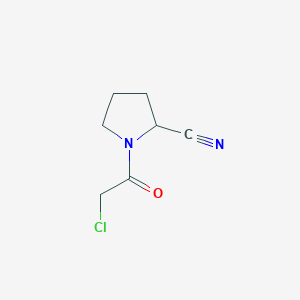



![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)

